molecular formula C10H10BrMgN B14521919 magnesium;3-ethylindol-1-ide;bromide CAS No. 62454-38-0

magnesium;3-ethylindol-1-ide;bromide

Cat. No.: B14521919
CAS No.: 62454-38-0
M. Wt: 248.40 g/mol
InChI Key: KQXJDQKHCKZVCX-UHFFFAOYSA-M
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Description

Magnesium;3-ethylindol-1-ide;bromide is a compound that belongs to the class of organomagnesium compounds, commonly known as Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The indole moiety in this compound is a significant heterocyclic system found in many natural products and drugs, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3-ethylindol-1-ide;bromide typically involves the reaction of 3-ethylindole with magnesium in the presence of a bromide source. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture. The general reaction scheme is as follows:

3-ethylindole+Mg+Br2This compound\text{3-ethylindole} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 3-ethylindole+Mg+Br2​→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-ethylindol-1-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen exchange reactions.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halogen Sources: Can undergo halogen exchange with other halides.

    Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Halogenated Indoles: Formed from halogen exchange reactions.

Scientific Research Applications

Magnesium;3-ethylindol-1-ide;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;3-ethylindol-1-ide;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The indole moiety can also participate in electrophilic substitution reactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;3-methylindol-1-ide;bromide
  • Magnesium;3-phenylindol-1-ide;bromide
  • Magnesium;3-isopropylindol-1-ide;bromide

Uniqueness

Magnesium;3-ethylindol-1-ide;bromide is unique due to the presence of the ethyl group on the indole ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of specific indole derivatives that are not easily accessible through other means.

Properties

CAS No.

62454-38-0

Molecular Formula

C10H10BrMgN

Molecular Weight

248.40 g/mol

IUPAC Name

magnesium;3-ethylindol-1-ide;bromide

InChI

InChI=1S/C10H10N.BrH.Mg/c1-2-8-7-11-10-6-4-3-5-9(8)10;;/h3-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KQXJDQKHCKZVCX-UHFFFAOYSA-M

Canonical SMILES

CCC1=C[N-]C2=CC=CC=C21.[Mg+2].[Br-]

Origin of Product

United States

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